6-Acetyl-2,3,4,9-tetrahydrocarbazol-1-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-acetyl-2,3,4,9-tetrahydro-1H-carbazol-1-one typically involves the oxidation of substituted 2,3,4,9-tetrahydro-1H-carbazoles. One common method is the Fischer indole synthesis, where substituted phenylhydrazines react with cyclohexanone to form the tetrahydrocarbazole core . The oxidation of this core can be achieved using various oxidizing agents such as hypervalent iodine compounds, hydrogen peroxide, organic hydroperoxides, selenium (IV) oxide, and pyridinium chlorochromate .
Industrial Production Methods
In industrial settings, the production of 6-acetyl-2,3,4,9-tetrahydro-1H-carbazol-1-one may involve large-scale oxidation processes using efficient and cost-effective oxidants. The choice of oxidant and reaction conditions can significantly influence the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-acetyl-2,3,4,9-tetrahydro-1H-carbazol-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The specific reaction pathways depend on the reagents and conditions used .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hypervalent iodine compounds, hydrogen peroxide, and selenium (IV) oxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, with reagents such as halogens or nitrating agents.
Major Products
The major products formed from these reactions include various functionalized tetrahydrocarbazoles and their derivatives, depending on the specific reaction conditions .
Scientific Research Applications
6-acetyl-2,3,4,9-tetrahydro-1H-carbazol-1-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-acetyl-2,3,4,9-tetrahydro-1H-carbazol-1-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to interact with the CREB-binding protein, which plays a role in gene transcription regulation . The compound’s effects are mediated through its ability to modulate these molecular targets and pathways, leading to various biological outcomes.
Comparison with Similar Compounds
6-acetyl-2,3,4,9-tetrahydro-1H-carbazol-1-one can be compared with other carbazole derivatives, such as:
6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one: This compound has a bromine substituent at the 6-position, which can influence its reactivity and biological activity.
2,3,4,9-tetrahydro-1H-carbazol-1-one: The parent compound without the acetyl group, which may have different chemical and biological properties.
Properties
Molecular Formula |
C14H13NO2 |
---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
6-acetyl-2,3,4,9-tetrahydrocarbazol-1-one |
InChI |
InChI=1S/C14H13NO2/c1-8(16)9-5-6-12-11(7-9)10-3-2-4-13(17)14(10)15-12/h5-7,15H,2-4H2,1H3 |
InChI Key |
SAVUIJLZGYGDSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)NC3=C2CCCC3=O |
Origin of Product |
United States |
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